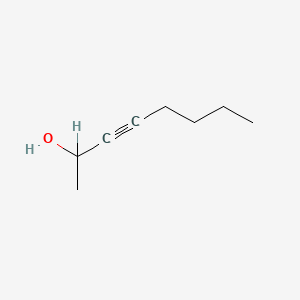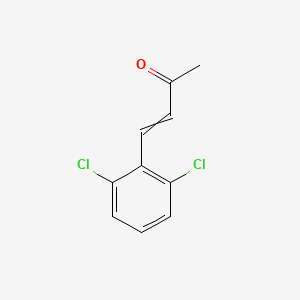
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-: is an organic compound with the molecular formula C11H10N2O3 It is a derivative of naphthalene, characterized by the presence of amino groups at positions 5 and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of strong acids for nitration, reducing agents like tin(II) chloride for reduction, and various catalysts to facilitate the functional group modifications.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or other pharmacological activities, making it a subject of interest in medicinal chemistry .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
- 2-Amino-3-hydroxynaphthalene-1-carboxylic acid
- 5-Amino-4-hydroxynaphthalene-2-sulfonic acid
Comparison: Compared to these similar compounds, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is unique due to the presence of two amino groups at positions 5 and 6. This structural feature allows for more extensive hydrogen bonding and interactions, potentially leading to different chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5,6-diamino-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c12-7-2-1-5-3-6(11(15)16)4-8(14)9(5)10(7)13/h1-4,14H,12-13H2,(H,15,16) |
InChI-Schlüssel |
QLPAVCRPZJSBET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)C(=O)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





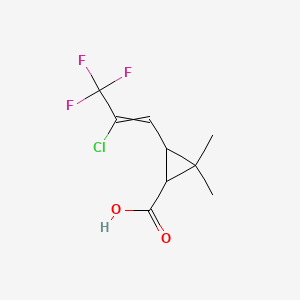

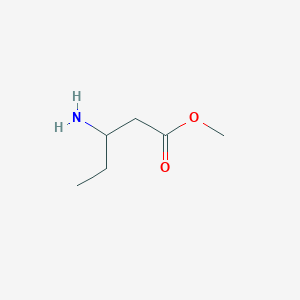
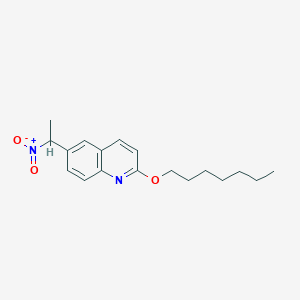
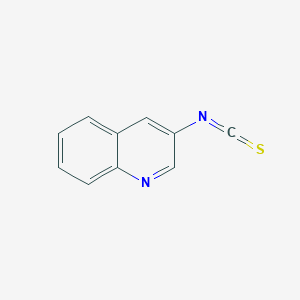
![[1-(Cyclopropylmethyl)cyclobutyl]methanol](/img/structure/B8785573.png)

